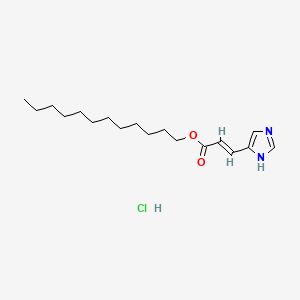

Dodecyl urocanate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-22-18(21)13-12-17-15-19-16-20-17;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20);1H/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVVZQRYCABPTP-UEIGIMKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)/C=C/C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67358-41-2 | |

| Record name | Dodecyl urocanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Dodecyl Urocanate

Established Synthetic Pathways for Dodecyl Urocanate Elaboration

The synthesis of this compound and similar alkyl esters of urocanic acid can be effectively achieved through several established methods. One common and efficient route is the Wittig reaction. nih.gov This method involves the reaction of 4-imidazolecarboxaldehyde with a phosphorus ylide to form the carbon-carbon double bond of the urocanate structure, followed by esterification with dodecanol (B89629). This pathway provides satisfactory yields for not only this compound but also for other alkyl esters like ethyl and n-hexadecyl urocanate. nih.gov

Another widely used method is the direct esterification of urocanic acid with the corresponding alcohol. For instance, (E)-Urocanic acid can be converted to its methyl ester by carrying out the esterification in dry methanol. mdpi.com This fundamental reaction can be adapted for longer chain alcohols like dodecanol to produce this compound.

A large-scale synthesis of various urocanic acid derivatives can be achieved through the net elimination of ammonia (B1221849) from histidine. researchgate.net This method serves as a convenient route to the urocanic acid precursor, which can then be esterified to yield this compound and other esters.

The following table summarizes the key established synthetic pathways for urocanate esters:

| Synthetic Method | Precursors | Key Reagents/Conditions | Product | Reference |

| Wittig Reaction | 4-imidazolecarboxaldehyde, Dodecyl-containing phosphorus ylide | Wittig reagent | This compound | nih.gov |

| Direct Esterification | (E)-Urocanic acid, Dodecanol | Acid catalyst, Heat | This compound | mdpi.com |

| Elimination from Histidine | L-Histidine | Ammonia lyase or chemical equivalent | Urocanic acid | researchgate.net |

N-Alkylation and N1N3-Dialkylation Strategies for Urocanate Esters, including this compound

The imidazole (B134444) ring of urocanate esters presents two nitrogen atoms (N-1 or N(π) and N-3 or N(τ)) that are susceptible to alkylation. The selective alkylation of these positions is crucial for modifying the properties of the resulting molecules.

N-Mono- and N1,N3-Dialkylation: Research has been conducted on the N-mono- and N1,N3-dialkylation of methyl and dodecyl urocanates to create amphiphilic derivatives. researchgate.net Traditional methods for N-alkylation often involve the use of alkyl halides in the presence of a base. nih.gov For instance, the alkylation of (E)-urocanic methyl ester at the N-1 position can be achieved using an alkylating agent like benzyl (B1604629) bromide in the presence of sodium hydride (NaH) in dry N,N-dimethylformamide (DMF). mdpi.com This approach can be adapted for the synthesis of N-alkylated dodecyl urocanates.

Selective N-Alkylation: Phase transfer catalysis has proven to be an effective strategy for the selective alkylation of urocanic acid derivatives. capes.gov.br

N(τ)-Alkylation: Solid-liquid phase transfer catalysis provides the best results for the selective N(τ)-alkylation of urocanic acid alkyl esters. capes.gov.br Liquid-liquid phase transfer catalysis allows for the direct N(τ)-alkylation of urocanic acid itself. capes.gov.br

N(π)-Alkylation: To achieve selective alkylation at the N(π) position, the N(τ)-nitrogen is first protected, for example, with a phenacyl group, before proceeding with the alkylation of the N(π)-nitrogen. capes.gov.br

Catalytic N-Alkylation: More recent advancements have focused on catalytic methods. Triarylboranes, such as B(C₆F₅)₃, have been utilized as metal-free catalysts for the N-alkylation of various amines with aryl esters, a methodology that could be extended to urocanate esters. rsc.org Another approach involves the direct N-alkylation of α-amino acid esters using alcohols, which is significant for its high retention of stereochemistry. nih.gov

The table below outlines various N-alkylation strategies for urocanate esters:

| Alkylation Strategy | Target Nitrogen | Methodology | Key Reagents/Catalysts | Reference |

| General N-Alkylation | N-1 | Nucleophilic Substitution | Alkyl halide, Sodium hydride (NaH) | mdpi.comnih.gov |

| Selective N(τ)-Alkylation | N(τ) | Solid-Liquid Phase Transfer Catalysis | Alkyl halide, Phase transfer catalyst | capes.gov.br |

| Selective N(π)-Alkylation | N(π) | Protection-Alkylation Sequence | Phenacyl protecting group, Alkylating agent | capes.gov.br |

| Catalytic N-Alkylation | N-atom in amines | Triarylborane Catalysis | Aryl ester, B(C₆F₅)₃ | rsc.org |

Stereoselective Synthesis and Control of Isomerism in this compound Production

Urocanic acid and its esters exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The control of this isomerism is a critical aspect of synthesis, as the biological and chemical properties of the isomers can differ significantly. For example, (E)-dodecyl urocanate has been shown to have a higher catalytic activity in the hydrolysis of p-nitrophenyl acetate (B1210297) compared to its (Z)-isomer. rsc.org

The separation and determination of the Z and E isomers of this compound have been achieved using chromatographic techniques. acs.org

Stereoselective synthesis aims to produce a single, desired stereoisomer. ethz.chmdpi.com While specific literature detailing the stereoselective synthesis of this compound is not abundant, the principles of stereoselective synthesis can be applied. These methods often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysts to control the stereochemical outcome of a reaction. ethz.chmdpi.com For example, in the synthesis of other complex molecules, methods like Sharpless asymmetric dihydroxylation and the Mitsunobu reaction have been employed to achieve high enantiomeric purity. mdpi.com The kinetic and mechanistic aspects of stereoselective synthesis can be influenced by the reaction medium, including the presence of ionic salts or surfactants. physchemres.org

Emerging Catalytic and Green Chemistry Approaches in Urocanate Ester Synthesis

The development of more sustainable and efficient synthetic methods is a major focus in modern chemistry. This includes the use of green solvents, catalysts, and reaction conditions for the synthesis of esters like this compound.

Green Solvents and Catalysts: The Steglich esterification, a common method for synthesizing esters, traditionally uses hazardous solvents. nih.gov A greener alternative utilizes acetonitrile (B52724), which offers comparable reaction rates and yields while being less hazardous. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to ester synthesis. Lipases, for instance, can be used for the synthesis of esters from biomass-derived alcohols and carboxylic acids. rsc.org Urocanate hydratase is an enzyme that catalyzes the reversible hydration of urocanate, demonstrating the potential for enzymatic transformations of the urocanate structure. nih.gov The use of ammonia lyases for the deamination of histidine to urocanic acid is another example of a bio-derived synthesis route. google.com

Advanced Catalytic Systems:

N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the oxidation of various alcohols to esters using manganese(IV) oxide. organic-chemistry.org

Palladium-Based Catalysts: Catalyst systems combining palladium on charcoal with additives like bismuth(III) nitrate (B79036) and tellurium metal have been shown to be effective for the aerobic oxidative esterification of primary alcohols. organic-chemistry.org

Metal Oxide Clusters: Noble-metal-based bimetallic oxide clusters are emerging as promising catalysts for C-H bond activation reactions using molecular oxygen as the sole oxidant, which is a highly sustainable approach for ester synthesis. labmanager.com

Reactivity and Mechanistic Studies in Organized Media and Model Systems

Catalytic Activity of Amphiphilic Urocanate Derivatives, including Dodecyl Urocanate, in Ester Hydrolysis

Amphiphilic urocanate derivatives, notably this compound, have demonstrated catalytic activity in the hydrolysis of esters. rsc.org The hydrolysis of p-nitrophenyl acetate (B1210297) (PNPA) serves as a common model reaction to investigate this catalytic behavior. rsc.orgrsc.orgresearchgate.net The imidazole (B134444) ring of the urocanate moiety is crucial for this catalytic effect. clockss.org

In a key study, the catalytic efficiency of (E)-dodecyl urocanate was compared to other related compounds in the hydrolysis of PNPA at pH 8 and 25°C. The reaction was conducted within cetyltrimethylammonium bromide (CTABr) micelles. The results, as summarized in the table below, highlight the significant rate enhancement provided by (E)-dodecyl urocanate.

Table 1: Rate Enhancements in the Hydrolysis of p-Nitrophenyl Acetate

| Catalyst | Rate Enhancement Factor |

|---|---|

| (E)-Dodecyl urocanate vs. (Z)-Dodecyl urocanate | ~7-fold |

| (E)-Dodecyl urocanate vs. (E)-Urocanic acid | 30-fold |

| (E)-Dodecyl urocanate vs. CTABr | 4790-fold |

This data is based on studies of PNPA hydrolysis at pH 8 and 25°C in CTABr micelles. rsc.orgrsc.org

The observed rate enhancements underscore the structure-activity relationship, where both the stereochemistry of the urocanate moiety and the presence of the long alkyl chain play vital roles in the catalytic process.

Influence of Micellar Systems and Supramolecular Assemblies on this compound Reactivity

Micellar systems and other supramolecular assemblies provide a microenvironment that significantly influences the reactivity of this compound. nih.govresearchgate.net These organized systems can concentrate reactants, leading to an acceleration of the reaction. nih.gov The morphology of these assemblies, which can vary with factors like temperature and concentration, plays a role in the catalytic outcomes. nih.govnih.gov

The incorporation of this compound into micelles, such as those formed by CTABr, facilitates its catalytic activity. rsc.orgrsc.org The micellar environment helps to solubilize both the amphiphilic catalyst and the substrate, bringing them into close proximity and promoting the reaction. nih.gov The strong polarity gradient within the micelle, from the hydrophilic surface to the hydrophobic core, is a key feature that enables the solubilization of a range of reactants. nih.gov

The self-assembly of amphiphilic molecules like this compound can lead to the formation of various aggregate structures, such as vesicles or spherical aggregates, depending on factors like pH and the nature of the chemical linkages within the molecule. researchgate.net These supramolecular structures can act as biomimetic systems, providing a platform for studying enzymatic-like catalysis. nih.gov

Kinetic Analysis and Mechanistic Elucidation of Reactions Involving this compound

Kinetic analysis is a powerful tool for understanding the mechanisms of complex catalytic reactions. nih.govmsu.edu For the hydrolysis of p-nitrophenyl acetate catalyzed by this compound, kinetic studies reveal important details about the reaction pathway. The hydrolysis of PNPA is often used as a model system to study the acylation and deacylation steps in enzyme-catalyzed reactions. researchgate.net

Studies investigating the behavior of (E)-dodecyl urocanate in the presence of excess substrate have shown that the observed rate constant (kobs) can decrease as the substrate-to-catalyst ratio increases. rsc.orgrsc.org For instance, a 37% decrease in kobs was observed when this ratio was increased from 1:10 to 10:1. rsc.orgrsc.org This suggests a more complex kinetic behavior than a simple first-order dependence on the catalyst concentration.

Interestingly, the addition of chloral (B1216628) was found to restore the total activity of (E)-dodecyl urocanate in the presence of excess substrate. rsc.orgrsc.org Chloral significantly enhances the deacylation rate of the acylated intermediate, N-acetyl this compound, leading to a good reaction turnover. rsc.orgrsc.org This indicates that the deacylation step can be rate-limiting under certain conditions.

The kinetic treatment of reactions in micellar systems often involves considering them as microheterogeneous two-phase systems, which helps in analyzing the observed rate enhancements and selective effects. nih.gov

Investigation of Imidazole Ring Reactivity in Long-Chain Urocanate Esters

The imidazole ring is the primary functional group responsible for the catalytic activity of urocanate derivatives in ester hydrolysis. clockss.org The reactivity of this ring is influenced by the molecular structure of the urocanate ester and the surrounding medium. rsc.orgrsc.org

The hydrolysis of p-nitrophenyl acetate provides a suitable test reaction to probe the influence of the structure of long-chain urocanic acid derivatives on the reactivity of the imidazole ring within organized media. rsc.orgrsc.orgresearchgate.net The significant difference in catalytic activity between the (E) and (Z) isomers of this compound highlights the importance of the stereochemistry around the double bond adjacent to the imidazole ring. rsc.orgrsc.org The approximately 7-fold greater rate enhancement observed with the (E)-isomer suggests that the geometry of the transition state for the reaction is more favorably achieved with this configuration within the micellar environment. rsc.org

Furthermore, the dramatic increase in reactivity of (E)-dodecyl urocanate compared to (E)-urocanic acid itself (a 30-fold enhancement) demonstrates the profound effect of the long dodecyl chain. rsc.orgrsc.org This hydrophobic tail facilitates the incorporation of the catalyst into the micelle, positioning the catalytic imidazole head group at the micelle-water interface where the hydrolysis reaction can efficiently occur.

Advanced Analytical Research Methodologies for Dodecyl Urocanate Isomers

Chromatographic Techniques for High-Resolution Isomer Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. For dodecyl urocanate, both liquid and gas chromatography offer powerful solutions for isomer resolution. wikipedia.org The choice between these methods often depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and determination of the Z and E isomers of this compound and other urocanate esters. nih.govamanote.com Its operation at ambient temperatures minimizes the risk of thermal degradation or isomerization of sensitive unsaturated compounds. researchgate.netaocs.org

Research has demonstrated the successful baseline separation of trans- and cis-urocanic acid on various reversed-phase columns, including C18, C8, and C4, using an isocratic mobile phase. nih.gov However, for complex mixtures, achieving separation from other related compounds like histidine may require the use of ion-pairing reagents or gradient elution. nih.gov For instance, adding 1-octanesulfonic acid sodium salt to the mobile phase can significantly improve the separation of urocanic acid isomers from their precursors on a C8 column. nih.gov HPLC methods have proven to be highly advantageous, enabling non-invasive sample collection for in vivo analysis. nih.govnih.gov

The following table summarizes typical conditions used in HPLC for the analysis of urocanic acid and its related compounds.

| Parameter | Condition | Source |

| Column | Reversed-Phase C8 or C18 | nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Aqueous Buffer (e.g., TEAP pH 3.0) | nih.gov |

| Elution Mode | Isocratic or Gradient | wikipedia.orgnih.gov |

| Ion-Pairing Reagent | 0.005 M 1-octanesulfonic acid sodium salt | nih.gov |

| Detector | UV Spectrophotometer (e.g., at 210 nm) | nih.gov |

This table presents a generalized summary of HPLC conditions based on published research for urocanic acid and its metabolites. Specific parameters may vary for this compound.

Gas Chromatography (GC) is another powerful analytical tool, particularly when coupled with a mass spectrometer (GC-MS), for the comprehensive analysis of metabolites, including urocanic acid. nih.govspandidos-publications.com A key consideration for GC analysis is the volatility of the analyte. libretexts.org Compounds like this compound, which have low volatility, typically require a derivatization step to convert them into more volatile species before they can be analyzed by GC. researchgate.net

GC-based methods offer high resolution and sensitivity. spandidos-publications.com The analysis involves injecting the volatilized sample into a column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. libretexts.org The separated components then pass into a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), for quantification and identification. researchgate.net For complex biological samples, GC-TOF/MS (Time-of-Flight Mass Spectrometry) provides high sensitivity and reproducibility for metabolomic analysis. spandidos-publications.com

Detailed research findings for GC analysis of related compounds highlight specific operational parameters, as shown in the table below.

| Parameter | Condition | Source |

| System | Agilent 7890 GC coupled to a Pegasus TOF-MS | spandidos-publications.com |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar | spandidos-publications.com |

| Carrier Gas | Helium | spandidos-publications.com |

| Injection Temperature | 280°C | spandidos-publications.com |

| Oven Program | Initial temp 50°C, ramped to 330°C | spandidos-publications.com |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | spandidos-publications.com |

This table outlines typical parameters for GC-TOF/MS analysis of metabolites as described in the literature. Analysis of this compound would likely require an initial derivatization step.

Developments in High-Performance Liquid Chromatography (HPLC) for Urocanate Esters.

Spectroscopic Methods for Structural Characterization and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound isomers and for their quantitative analysis. These methods measure the interaction of molecules with electromagnetic radiation, providing a unique chemical fingerprint. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ionized molecules. spandidos-publications.com When coupled with a chromatographic separation method (LC-MS or GC-MS), it is a definitive tool for both identifying and quantifying this compound isomers. nih.gov HPLC combined with MS is one of the most investigated analytical approaches for urocanic acid isomers, demonstrating high sensitivity, very low detection limits, and accurate identification, which is crucial for clinical investigations. nih.gov Techniques like hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) have been successfully used for the simultaneous determination of both cis- and trans-UCA. nih.gov The mass spectrometer provides structural information that confirms the identity of the isomers separated by the chromatographic column. researchgate.net

Confocal Raman Spectroscopy (CRS) is a non-invasive, non-destructive optical technique that can provide detailed chemical information about a sample. nih.govspectroscopyonline.com It measures the inelastic scattering of laser light, which reveals the unique vibrational modes of molecules. kosekgroup.cz This technique is particularly well-suited for differentiating between the cis and trans isomers of this compound because the geometric difference between the isomers leads to distinct Raman spectra.

CRS has been successfully used to analyze urocanic acid isomers in skin. nih.gov Its confocal nature allows for measurements with high spatial resolution, enabling depth profiling and the creation of 3D chemical maps of a sample. nih.govedinst.com This makes it possible to analyze the distribution of this compound isomers on a surface or within a matrix in real-time without altering the sample. nih.gov Handheld CRS systems have also been developed, offering portability for point-of-care applications. nih.gov

Mass Spectrometry (MS) Applications in this compound Research.

Electrophoretic Techniques for this compound Separation

Electrophoretic techniques separate molecules based on their size and charge by applying an electric field. mcgill.catechnologynetworks.com While methods like Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are primarily used for large macromolecules like proteins, high-performance capillary electrophoresis is a relevant technique for small molecules like urocanic acid and its esters. nih.gov

High-performance capillary electrophoresis (HPCE) offers an alternative to HPLC for the separation of urocanic acid isomers. nih.gov In HPCE, separation occurs within a narrow capillary tube filled with an electrolyte solution. When a high voltage is applied, ions migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation. This method is known for its high resolution, speed, and minimal sample consumption, making it a viable technique for the analysis of this compound isomers.

Hyphenated analytical techniques

The accurate separation and identification of this compound isomers, primarily the geometric (E)- and (Z)-isomers, necessitate advanced analytical methods that provide both high-resolution separation and highly specific detection. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are exceptionally well-suited for this purpose. ijpsjournal.comijnrd.org These integrated systems offer enhanced specificity, accuracy, and precision, making them indispensable in modern analytical research. ijpsjournal.comijarnd.com The primary goal is to achieve robust separation of the isomers, which can then be individually identified and quantified by a sensitive detector, typically a mass spectrometer.

The most relevant hyphenated techniques for the analysis of this compound isomers include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile hyphenated technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) has been specifically identified as a successful method for the separation of the (Z) and (E) isomers of this compound. nih.gov In this technique, the isomer mixture is passed through an HPLC column, and the isomers are separated based on their differential interactions with the stationary phase.

Following separation, the eluent from the LC column is directed into the mass spectrometer. The MS component ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and sensitive quantification. nih.gov LC-MS is particularly advantageous for compounds like this compound that may not be sufficiently volatile for gas chromatography without prior chemical modification. The use of techniques like LC-MS/MS, which involves multiple stages of mass analysis, can further enhance selectivity and provide detailed structural information, which is crucial for distinguishing between isomeric forms. ijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone hyphenated technique that pairs the separation power of gas chromatography with the detection sensitivity of mass spectrometry. rsc.org This method is applicable to compounds that are volatile or can be made volatile through a process called derivatization. ijarnd.com The sample is vaporized and separated as it travels through a capillary column containing a stationary phase. ijarnd.com

The separated components then enter the mass spectrometer, where they are ionized and detected. rsc.org While GC-MS is a highly effective technique for separating and identifying many organic compounds, its application to this compound may require derivatization to increase the analyte's volatility and thermal stability, ensuring it can pass through the GC system without degradation. The mass spectra produced are highly specific and can be used to confirm the identity of each isomer.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution analytical technique that has gained prominence for its exceptional efficiency in separating ionic species and its compatibility with mass spectrometry. theanalyticalscientist.comnih.gov This technique separates molecules based on their size and charge as they move through a narrow capillary under the influence of an electric field. nih.gov Given that the parent compound, urocanic acid, is ionic, CE is a highly suitable separation method for its derivatives.

CE-MS is particularly powerful for separating isomers that may be difficult to resolve by LC or GC. humanmetabolome.com Its key advantages include very low sample and reagent consumption, making it a cost-effective and environmentally friendly ("green") method. nih.gov The coupling of CE with MS provides the high sensitivity and selectivity needed for the unambiguous identification of the separated this compound isomers in complex matrices. mdpi.com

Research Findings Summary

The table below summarizes the application of key hyphenated techniques for the analysis of this compound and related compounds.

| Hyphenated Technique | Separation Mode/Column | Mobile Phase/Carrier Gas/Buffer | Detection Mode (Ionization/Analyzer) | Key Findings/Application |

| LC-MS | High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) | Gradient elution with a mixture of acetonitrile and water is common. | Electrospray Ionization (ESI) is typically used for polar molecules. | Successfully used for the separation and determination of (Z) and (E) isomers of this compound. nih.govnih.gov Provides high sensitivity and structural confirmation. |

| GC-MS | Capillary column (e.g., HP-5) | Inert carrier gas such as Helium or Hydrogen. | Electron Impact (EI) ionization. | A standard method for analyzing esters and other volatile/semi-volatile organic compounds. rsc.org Potentially requires derivatization for this compound to increase volatility. ijarnd.com |

| CE-MS | Fused-silica capillary | Background electrolyte (BGE) buffer system. | Sheath-flow or sheathless ESI interface. | Offers extremely high separation efficiency for isomers and ionic compounds. theanalyticalscientist.comhumanmetabolome.com Characterized by low sample volume and reduced matrix effects. humanmetabolome.com |

Enzymatic and Biocatalytic Transformations Involving Urocanate Derivatives

Enzyme Engineering and Directed Evolution for Urocanate-Related Biocatalysis

Enzyme engineering and directed evolution are powerful methodologies for modifying enzymes to enhance their stability, alter substrate specificity, or create entirely new catalytic functions. acs.orgnih.gov These techniques involve generating vast libraries of enzyme variants through mutagenesis and then using high-throughput screening or selection to identify mutants with the desired properties. researchgate.net This approach allows scientists to create biocatalysts tailored for specific industrial or therapeutic applications, often for reactions involving non-natural substrates. acs.organr.fr

While HAL and urocanase exhibit high specificity for their natural substrates, the principles of directed evolution suggest they could be engineered to act on urocanate derivatives. For example, early steps in the directed evolution of an enzyme for a non-native substrate often produce "generalist" enzymes that are active on a wider range of substrates. nih.gov Through such a process, one could potentially evolve a HAL variant capable of recognizing a modified histidine or a urocanase variant that could hydrate (B1144303) a urocanate ester.

Although no studies have specifically reported the directed evolution of an enzyme for the synthesis or transformation of dodecyl urocanate, related research provides a proof of concept. For instance, HAL has been a target for engineering to create variants that are not inhibited by histidine analogs, which could be useful in combination therapies. google.com Similarly, other enzyme classes, such as esterases and lipases, have been successfully engineered to catalyze reactions on a broad scope of substrates, including the synthesis of complex esters. acs.orgmdpi.com The application of these techniques could pave the way for novel biocatalytic routes to produce or modify compounds like this compound.

In Vitro Investigations of this compound or Analogues with Enzymatic Systems

While HAL and urocanase are not known to process this compound, other classes of enzymes, particularly lipases, are widely used for the in vitro synthesis of esters. Lipase-catalyzed esterification is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. scielo.brmdpi.com This approach is commonly used to produce fatty acid esters for the food, cosmetic, and pharmaceutical industries. scielo.br

The enzymatic synthesis of this compound can be achieved via the esterification of urocanic acid with dodecanol (B89629), catalyzed by a lipase (B570770). Lipases, which naturally hydrolyze triglycerides, can effectively catalyze the reverse reaction (ester synthesis) in non-aqueous or low-water environments. scielo.br Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, is a highly efficient biocatalyst for such transformations. mdpi.com

Studies on the synthesis of analogous compounds provide a framework for the production of this compound. For example, the lipase-catalyzed synthesis of octyl, decyl, and dodecyl esters of pyroglutamic acid has been successfully demonstrated using CALB in acetonitrile (B52724), achieving yields of 65-70%. researchgate.net Similarly, butyl dihydrocaffeate was synthesized with a 67% yield using CALB in a mixture of organic solvents. mdpi.com These processes typically involve optimizing parameters such as the enzyme load, solvent type, substrate molar ratio, and temperature to maximize yield. mdpi.comresearchgate.net

Conversely, the enzymatic hydrolysis of this compound—breaking it down into urocanic acid and dodecanol—is also a plausible in vitro reaction. This would typically be carried out in an aqueous buffer system using an esterase or a lipase. Enzymatic hydrolysis is a standard method for studying the breakdown of esters and proteins. nih.govscielo.brmdpi.com

Table 3: Typical Conditions for Lipase-Catalyzed Synthesis of Fatty Acid Esters

| Parameter | Typical Condition/Value | Rationale/Reference |

|---|---|---|

| Enzyme | Immobilized Candida antarctica lipase B (e.g., Novozym 435) | High efficiency and stability in organic media. mdpi.com |

| Substrates | Urocanic acid and Dodecanol | Reactants for this compound synthesis. |

| Solvent | Acetonitrile, tert-Butanol, or solvent-free system | Solubilizes substrates and shifts equilibrium towards synthesis. scielo.brresearchgate.net |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 (excess of one substrate) | Drives the reversible reaction towards product formation. mdpi.comresearchgate.net |

| Enzyme Load | 5-15% (w/w of substrates) | Balances reaction rate with cost; excess can cause mass transfer issues. mdpi.comresearchgate.net |

| Temperature | 30-60 °C | Optimizes enzyme activity while maintaining stability. scielo.brresearchgate.net |

| Reaction Time | 24-72 hours | Time required to reach equilibrium or maximum yield. researchgate.netmdpi.com |

Emerging Applications in Materials Science and Advanced Functional Systems

Incorporation of Dodecyl Urocanate in Amphiphilic Systems and Self-Assembled Structures

The amphiphilic nature of this compound, possessing a hydrophilic urocanate head and a long hydrophobic dodecyl chain, drives its spontaneous organization in aqueous solutions. This self-assembly leads to the formation of various ordered supramolecular structures. Research into related urocanic acid-derived amphiphiles has demonstrated that the morphology of these aggregates is highly sensitive to environmental conditions such as pH, as well as the specific chemical structure of the molecule. researchgate.net

Symmetrical bolaamphiphiles derived from (E)-urocanic acid, for instance, have been shown to form vesicles when N-alkylated, regardless of the solution's pH. researchgate.net However, derivatives with different linkages, such as esters or amides, exhibit more complex behavior. O-alkylated ester derivatives tend to form spherical aggregates, while amide-linked amphiphiles can form fascinating structures like rigid rods and flexible, water-filled tubules, with the specific morphology being tunable by adjusting the pH. researchgate.net The formation of fibrous structures is often encouraged by hydrogen bonding capabilities. researchgate.net

The incorporation of (E)-dodecyl urocanate into micellar systems, such as those formed by cetyltrimethylammonium bromide (CTABr), has been shown to significantly influence the reactivity of the urocanate's imidazole (B134444) ring. rsc.org This highlights the potential of using these self-assembled systems as microreactors or catalysts. The behavior of this compound within these organized media demonstrates its capacity to act as a functional component in complex amphiphilic systems. rsc.org

Table 1: Self-Assembled Structures of Urocanic Acid Amphiphiles

| Amphiphile Structure | Linkage Type | Dominant Aggregate Morphology | Influencing Factors |

|---|---|---|---|

| N-alkylated Urocanic Bolaamphiphile | Amide | Vesicles | pH-independent |

| O-alkylated Urocanic Bolaamphiphile | Ester | Spherical Aggregates | Hydration of headgroup |

| Amide-linked Urocanic Amphiphile | Amide | Rods and Tubules | pH, Hydrogen Bonding |

Design and Fabrication of Photoresponsive Materials Utilizing Urocanate Isomerization

A key feature of the urocanate moiety is its ability to undergo reversible trans-cis isomerization upon exposure to ultraviolet (UV) radiation. acs.org The trans isomer, which is more stable, can be converted to the cis isomer by UV light, and this process can often be reversed by heat or visible light. mpg.de This photochemical reaction is central to the design of photoresponsive materials, where light is used as a remote, non-invasive trigger to alter material properties. mpg.denih.gov

The isomerization from trans to cis this compound involves a significant change in molecular geometry and polarity. This molecular-level change can be harnessed to induce macroscopic responses in a material. For example, polymers incorporating this compound side chains could experience changes in their glass transition temperature, solubility, or conformation upon irradiation. This could lead to applications such as photo-healable materials, where light triggers a solid-to-liquid transition that repairs cracks, or reversible adhesives where adhesion is controlled by light. mpg.de Although much of the foundational work has been done on related photoswitchable molecules like azobenzenes, the principles are directly applicable to urocanate-based systems. mpg.de

Table 2: Properties of Urocanic Acid Isomers

| Property | trans-Urocanic Acid | cis-Urocanic Acid |

|---|---|---|

| Isomerization Trigger | - | UV Radiation nih.gov |

| Molecular Geometry | More linear, planar | Bent, less planar |

| UV Absorption | Strong UVB absorption acs.org | Lower molar extinction coefficient than trans-isomer nih.gov |

| Biological Activity | Precursor | Immunomodulatory properties acs.org |

Exploration in the Development of Smart Materials and Responsive Chemical Systems

Smart materials are substances engineered to respond to their environment in a controlled and often reversible way. bassetti-group.com this compound is a prime candidate for inclusion in such systems due to its dual-responsive nature. The urocanate headgroup provides both photo-responsiveness (isomerization) and pH-responsiveness (protonation of the imidazole ring).

This dual capability allows for the creation of sophisticated, multi-stimuli-responsive systems. For example, researchers have developed self-assembled micelles based on a urocanic acid-conjugated chitosan (B1678972) derivative that exhibit both pH and reduction-sensitive behavior for controlled drug release. dovepress.com The protonation of the imidazole groups in an acidic environment (like that found in tumor tissues) can trigger the disassembly of the nanoparticles. dovepress.com

By combining the photo-switching of this compound with its pH sensitivity, it is possible to design "logic gate" systems where a material response is only triggered when multiple stimuli are present. This opens avenues for highly specific and targeted actions in advanced functional systems, moving beyond simple on-off responses to more complex, programmed behaviors. bassetti-group.com

Role in UV-Absorbing Components for Advanced Material Protection (non-clinical)

Trans-urocanic acid is a highly effective natural absorber of UVB radiation. acs.org This inherent property makes its derivatives, like this compound, excellent candidates for use as UV-absorbing additives to protect materials from photodegradation. In non-clinical applications, incorporating UV absorbers is crucial for extending the lifespan and maintaining the integrity of polymers, coatings, and other organic materials exposed to sunlight. basf.com

A promising strategy for utilizing urocanic acid as a material protector involves its intercalation into inorganic host materials. Research has shown that nanocomposites created by incorporating urocanic acid and other UV-absorbing molecules into the lamellae of layered double hydroxides (LDHs) exhibit excellent protection against UV rays. nih.gov This method provides a synergistic effect, where the LDH matrix not only disperses the UV absorber at a molecular level but also enhances thermal stability and can act as a radical scavenger, further mitigating degradation pathways. nih.gov The dodecyl chain of this compound would further enhance its compatibility with and dispersion within hydrophobic polymer matrices, making it a potentially superior additive for UV protection in advanced material formulations.

Concluding Remarks and Future Research Outlook on Dodecyl Urocanate

Synthesis and Characterization Advancements: A Retrospective and Prospective Analysis

The synthesis of dodecyl urocanate has evolved, with researchers developing more efficient and specific methods. A notable advancement has been the use of the Wittig reaction, starting from 4-imidazolecarboxaldehyde, to produce various alkyl esters of urocanic acid, including n-dodecyl urocanate, in satisfactory yields. nih.gov This method offers a convenient and direct route to the target compound. Another synthetic approach involves the initial synthesis of urocanic acid from precursors like D-fructose, followed by esterification with dodecyl alcohol. koreascience.kr Research has also explored the further modification of this compound, such as N-mono- and N,N'-dialkylation, to create novel amphiphilic derivatives with tailored properties. researchgate.net

A critical aspect of this compound research is the separation and analysis of its geometric isomers, (E)-dodecyl urocanate (trans) and (Z)-dodecyl urocanate (cis). High-performance liquid chromatography (HPLC) has been established as a key technique for the effective separation and determination of these isomers. nih.govamanote.com Looking forward, advancements in chromatographic techniques, such as the use of chaotropic chromatography and reactive extraction for cleanup, could offer faster and more efficient analysis, particularly in complex matrices. researchgate.net The application of mass spectrometry (LC-MS) will continue to be vital for detailed structural characterization and for studying degradation pathways. researchgate.net

Future synthetic efforts may focus on green chemistry principles, employing biocatalytic methods or more sustainable reagents. Prospective research in characterization will likely involve more sophisticated analytical techniques to probe the molecule's behavior in various environments, from solutions to complex material composites.

| Synthesis & Characterization Technique | Description | Relevance to this compound |

| Wittig Reaction | A chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to give an alkene and triphenylphosphine (B44618) oxide. | Used for the convenient synthesis of n-dodecyl urocanate from 4-imidazolecarboxaldehyde. nih.gov |

| Esterification | The process of combining an organic acid with an alcohol to form an ester and water. | A fundamental method to produce this compound from urocanic acid and dodecanol (B89629). koreascience.kr |

| High-Performance Liquid Chromatography (HPLC) | A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. | Crucial for the separation and quantification of the Z and E isomers of this compound. nih.govamanote.com |

| Mass Spectrometry (MS) | An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Used for structural confirmation and analysis of degradation products. researchgate.net |

Frontiers in Photochemical and Reactive Research of this compound

The photochemical properties of urocanic acid and its esters are a central area of investigation, largely due to their role as UV absorbers. Studies have shown that esterification of urocanic acid, such as forming this compound, influences its photochemical behavior. Specifically, replacing the carboxyl hydrogen with a C12H25 group can shift the E/Z photoisomerization efficiency to shorter wavelengths. photobiology.com This photoisomerization is a key process, as the trans-isomer, naturally present in the skin, converts to the cis-isomer upon UV absorption. scielo.br

Beyond its interaction with light, this compound exhibits significant catalytic activity. Research has demonstrated that amphiphilic derivatives, including (E)-dodecyl urocanate, can act as effective catalysts for ester hydrolysis when incorporated into organized media like cetyltrimethylammonium bromide (CTABr) micelles. rsc.orgrsc.org In these systems, (E)-dodecyl urocanate showed a marked rate enhancement compared to its (Z)-isomer and the parent urocanic acid. rsc.orgrsc.org

Future research frontiers will likely delve deeper into the mechanisms of photo-induced reactivity. This includes investigating the generation and quenching of reactive oxygen species (ROS) by this compound, building on findings from the parent molecule, urocanic acid. nih.gov The influence of Lewis-acid catalysis on the photochemical isomerization of urocanic esters also presents a promising avenue for controlling photoreactions. acs.org Understanding the reactivity of this compound within complex biological or material systems, such as its potential for photosensitized reactions with DNA or its role in photo-oxidative processes, will be critical. nih.govresearchgate.net

| Reactive Property | Experimental Finding | Significance |

| Photoisomerization | The E/Z isomerization efficiency shifts to shorter wavelengths upon esterification with a C12H25 group. photobiology.com | Alters the UV-absorbing characteristics and potential biological effects of the molecule. |

| Catalytic Activity | (E)-dodecyl urocanate in CTABr micelles provides a ~7-fold rate enhancement over the (Z)-isomer and a 4790-fold enhancement over CTABr alone in p-nitrophenyl acetate (B1210297) hydrolysis. rsc.org | Demonstrates potential for use in micellar catalysis and chemical technologies. |

| Photosensitization | Urocanic acid esters can participate in photosensitized reactions, leading to the inactivation of DNA. nih.gov | Highlights the need to understand the full photochemical profile when considering applications. |

Potential for Innovative Applications in Materials Science and Chemical Technologies

The unique combination of amphiphilicity, photochemical activity, and catalytic potential positions this compound as a versatile building block for new materials and chemical technologies. Its ability to absorb UV radiation effectively makes it a candidate for incorporation into advanced photoprotective systems. koreascience.kr For instance, it could be intercalated into layered double hydroxides (LDHs) to create stable and efficient UV-shielding composite materials. nih.gov

In the realm of polymer science, this compound's structure is amenable to integration into polymer backbones or as functional side chains. The dodecyl group imparts hydrophobicity, which can be exploited in the design of amphiphilic polymers for applications such as drug delivery or gene therapy carriers. researchgate.netnih.gov The synthesis of dodecylated polysuccinimide (PSI) derivatives for non-viral gene delivery showcases this potential. researchgate.net Furthermore, the imidazole (B134444) ring offers a site for creating poly(ionic liquids), which are gaining attention as novel electrolytes and functional materials. rit.edu

The catalytic properties of this compound in micellar systems open doors for its use in "green" chemical processes, where reactions are run in aqueous media. rsc.orgrsc.org Future research will likely explore the development of novel surfactant systems and functionalized nanoparticles based on this compound for applications ranging from catalysis to advanced coatings and consumer products. a-star.edu.sg

Integration of Computational Chemistry for Predictive Research and Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound, saving significant time and resources in the laboratory. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been successfully employed to study the conformational landscape and the complex photochemistry of urocanic acid and its esters. photobiology.comresearchgate.net These computational models can explain the unusual wavelength-dependent quantum yields of E/Z photoisomerization and provide deep insights into the excited-state dynamics that are difficult to probe experimentally. photobiology.comresearchgate.net

For this compound, computational studies can predict how the long alkyl chain influences the electronic structure, conformational preferences, and ultimately, the photochemical and reactive properties. For example, computational analysis has been used to study the behavior of methyl urocanate in different solvent environments, a methodology directly applicable to the dodecyl ester. researchgate.netresearchgate.net DFT studies can also elucidate the mechanisms of photochemical reactions, such as dimerization, providing a rational basis for designing molecules with specific photoreactive outcomes. amu.edu.pl

Looking ahead, the integration of computational chemistry will be pivotal in designing the next generation of this compound-based materials. oscars-project.eu Molecular dynamics simulations can predict how these molecules self-assemble in solution or interact with surfaces and biomacromolecules. This predictive power will accelerate the design of novel catalysts, functional polymers, and advanced materials with tailored properties for specific applications in materials science and chemical technology. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.